2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile
Overview
Description
The compound “2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile” is a member of quinomethanes . It is also known by other names such as ACHP, Bayer IKKb inhibitor . The molecular formula of the compound is C21H24N4O2 .
Molecular Structure Analysis
The compound has a molecular weight of 364.4 g/mol . The IUPAC name of the compound is 2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-ylpyridine-3-carbonitrile . The InChI and SMILES strings provide a textual representation of the compound structure .Physical And Chemical Properties Analysis
The compound has a molecular weight of 364.4 g/mol . The InChI and SMILES strings provide a textual representation of the compound structure .Scientific Research Applications
Structural Analysis and Synthesis
The compound has been a subject of interest in structural analysis and synthesis research. For instance, a study by Ganapathy et al. (2015) focused on determining the crystal structure of a similar compound through single crystal X-ray diffraction. This provides valuable information on the molecular configuration and potential applications in material science. Additionally, Goswami et al. (2022) reported on the synthesis of derivatives of a related compound, highlighting its potential in creating new molecules with varied properties.
Spectroscopic Analysis
Spectroscopic analysis is another significant area of research for this compound. For example, Cetina et al. (2010) conducted a study focusing on the IR and electronic spectroscopy of pyridine derivatives, which can provide insights into the electronic properties of these compounds. This type of analysis is crucial for understanding the interaction of these compounds with light and other electromagnetic radiation.
Microwave Directed Synthesis
Innovations in synthesis methods are also a key area of research. Singh et al. (2016) explored microwave-directed synthesis, which can offer more efficient and selective ways to produce these compounds. This method could be particularly beneficial for industrial-scale synthesis due to its time and energy efficiency.
Quantum Studies and Thermodynamic Properties
The compound's quantum properties and thermodynamic behavior are also subjects of research. Halim & Ibrahim (2022) investigated the quantum studies and thermodynamic properties of a novel compound, which is vital for predicting its behavior in various conditions and potential applications in materials science.
Photosensitivity Studies
Research into the photosensitivity of related compounds has been conducted by Roushdy et al. (2019), providing insights into their potential use in optoelectronic devices. Understanding the interaction with light can lead to the development of new materials for photovoltaic cells, sensors, and other light-responsive technologies.
properties
IUPAC Name |
2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-ylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c22-11-16-15(14-6-8-24-9-7-14)10-17(25-21(16)23)20-18(26)2-1-3-19(20)27-12-13-4-5-13/h1-3,10,13-14,24,26H,4-9,12H2,(H2,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVFBWXIOCLHPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2C3=NC(=C(C(=C3)C4CCNCC4)C#N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401025613 | |
Record name | 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-[2-(cyclopropylmethoxy)-6-oxo-1-cyclohexa-2,4-dienylidene]-4-(4-piperidinyl)-1H-pyridine-3-carbonitrile | |
CAS RN |
1844858-31-6 | |
Record name | 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401025613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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